molecular formula C21H15Br2N3O3 B12896860 N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine CAS No. 918946-28-8

N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine

Cat. No.: B12896860
CAS No.: 918946-28-8
M. Wt: 517.2 g/mol
InChI Key: BAEJKRAMOWGSIE-UHFFFAOYSA-N
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Description

2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is a complex organic compound that features a unique combination of bromine, indazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indazole moiety, followed by the introduction of the phenyl and bromine groups. The final step involves the formation of the aminoacetic acid group. Common reagents used in these reactions include brominating agents, phenylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is unique due to its combination of bromine, indazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918946-28-8

Molecular Formula

C21H15Br2N3O3

Molecular Weight

517.2 g/mol

IUPAC Name

2-[3,5-dibromo-4-(2-phenylindazol-5-yl)oxyanilino]acetic acid

InChI

InChI=1S/C21H15Br2N3O3/c22-17-9-14(24-11-20(27)28)10-18(23)21(17)29-16-6-7-19-13(8-16)12-26(25-19)15-4-2-1-3-5-15/h1-10,12,24H,11H2,(H,27,28)

InChI Key

BAEJKRAMOWGSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)NCC(=O)O)Br

Origin of Product

United States

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